molecular formula C17H14INO2 B12898649 N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-55-9

N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide

Cat. No.: B12898649
CAS No.: 920537-55-9
M. Wt: 391.20 g/mol
InChI Key: CFLXGFPZSMNZTI-UHFFFAOYSA-N
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Description

N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . The reaction conditions often include the use of (diacetoxyiodo)benzene in acetonitrile, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives, including N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide, often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling . These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The iodobenzamide moiety allows for substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in acetonitrile.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced amides, and substituted benzamides, depending on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Benzofuran-3-yl)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound for various scientific applications.

Properties

CAS No.

920537-55-9

Molecular Formula

C17H14INO2

Molecular Weight

391.20 g/mol

IUPAC Name

N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H14INO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20)

InChI Key

CFLXGFPZSMNZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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